Propionic acid, 2-benzenesulfonamido-3-phenyl-, D-
Overview
Description
Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- is a compound of significant interest in various scientific fields. It is characterized by the presence of a propionic acid moiety, a benzenesulfonamido group, and a phenyl group. This compound is known for its diverse applications in chemistry, biology, medicine, and industry due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- typically involves the reaction of benzenesulfonamide with a suitable propionic acid derivative under controlled conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the benzenesulfonamido group and the propionic acid moiety . The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to ensure the reaction proceeds efficiently.
Industrial Production Methods
On an industrial scale, the production of Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- may involve more advanced techniques such as continuous flow synthesis or the use of biocatalysts to enhance yield and purity . These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzenesulfonamido group to a corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a catalyst like aluminum chloride and a halogenating agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of derivatives .
Scientific Research Applications
Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamido group and exhibit similar chemical reactivity and biological activities.
Aryl propionic acid derivatives: Compounds like ibuprofen, which contain a propionic acid moiety, are structurally related and have comparable pharmacological properties.
Uniqueness
Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(benzenesulfonamido)-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)14(11-12-7-3-1-4-8-12)16-21(19,20)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICQEJDBZKDWOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960674 | |
Record name | N-(Benzenesulfonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40279-93-4, 40279-94-5 | |
Record name | Alanine, N-benzenesulfonyl-3-phenyl-, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040279934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alanine, N-benzenesulfonyl-3-phenyl-, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040279945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Benzenesulfonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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